molecular formula C9H8FN3OS B13683782 2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole

2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B13683782
M. Wt: 225.25 g/mol
InChI Key: VBNDZRFMJMLSJA-UHFFFAOYSA-N
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Description

2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-methoxybenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted thiadiazole compounds.

Scientific Research Applications

2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoro-4-methylbenzamide
  • 5-Fluoro-2-methylphenylboronic acid
  • 2-Amino-5,5-dimethylhexanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8FN3OS

Molecular Weight

225.25 g/mol

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

VBNDZRFMJMLSJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NN=C(S2)N

Origin of Product

United States

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